molecular formula C20H19ClN2O3 B3016641 Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207032-33-4

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No.: B3016641
CAS No.: 1207032-33-4
M. Wt: 370.83
InChI Key: CZXIEXFSAWEUJZ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

3-Chloro-4-methylaniline is a poison by ingestion, intravenous, and intraperitoneal routes. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of Cl and NOx .

Future Directions

The carcinogenicity of chemicals in the environment is a major concern. Recently, numerous studies have attempted to develop methods for predicting carcinogenicity, including rodent and cell-based approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxy group at the 6-position and the carboxylate ester at the 2-position. The final step involves the coupling of the 3-chloro-4-methylphenylamine to the quinoline core under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce different quinoline derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-4-26-14-7-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-6-5-12(2)16(21)9-13/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXIEXFSAWEUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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